molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Patent
US05399613

Procedure details

The procedure of Production Example 3 was repeated except that phenol was replaced with 2,3dihydroxynaphthalene, the 35% concentrated hydrochloric acid was replaced with 0.1 ml of phosphoric acid, and the reaction solution to be subjected to reflux was-added with 100 g of acetone and then was heated under reflux, to give a 2,3-dihydroxynaphthalene-formaldehyde condensate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])C=CC=CC=1.[OH:8][C:9]1[C:18]([OH:19])=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1.Cl.P(=O)(O)(O)O>CC(C)=O>[OH:8][C:9]1[C:18]([OH:19])=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[CH:1]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2C=C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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